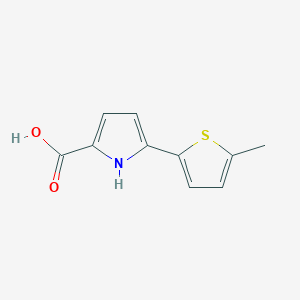

5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Description

5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 5-methylthiophen-2-yl moiety. This structure combines the electron-rich aromaticity of pyrrole and thiophene, making it a candidate for applications in medicinal chemistry and materials science. The compound is synthesized via coupling reactions involving pyrrole-2-carboxylic acid derivatives and functionalized thiophene precursors, as inferred from analogous synthetic routes for related structures .

Properties

Molecular Formula |

C10H9NO2S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

5-(5-methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C10H9NO2S/c1-6-2-5-9(14-6)7-3-4-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13) |

InChI Key |

VSAHVLOBXJUPDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2=CC=C(N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Traditional Cyclization Approaches

Early synthetic routes for pyrrole-2-carboxylic acid derivatives relied on cyclization reactions using acyclic precursors. For 5-(5-methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid, Knorr pyrrole synthesis has been adapted, wherein a β-keto ester and an amine undergo condensation to form the pyrrole ring . However, this method suffers from limited regioselectivity and requires subsequent functionalization to introduce the thiophene moiety.

Alternative cycloaddition strategies, such as the Paal-Knorr synthesis, utilize 1,4-diketones and ammonium acetate under acidic conditions. While effective for simple pyrroles, the incorporation of thiophene substituents necessitates pre-functionalized diketones, complicating the synthesis . Recent advancements employ microwave-assisted cyclization to reduce reaction times from hours to minutes, though yields remain moderate (60–70%) .

Direct Functionalization via Borylation and Suzuki Coupling

A breakthrough in pyrrole functionalization involves iridium-catalyzed C–H borylation followed by Suzuki-Miyaura cross-coupling (Figure 1) . This two-step method avoids cumbersome N–H protection/deprotection steps:

-

Borylation : Methyl pyrrole-2-carboxylate undergoes regioselective borylation at the C5 position using [Ir(COD)OMe]₂ and bis(pinacolato)diboron (B₂Pin₂) in tetrahydrofuran (THF) at 80°C. The reaction achieves >99% yield and scalability up to 40 mmol .

-

Suzuki Coupling : The boronate ester reacts with 5-methylthiophen-2-yl bromide using Pd(OAc)₂/SPhos or Pd(PPh₃)₄ catalysts. Optimized conditions (K₃PO₄, 100°C, 12 h) deliver the target compound in 92% yield .

Table 1: Optimization of Suzuki Coupling Conditions

| Catalyst | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/SPhos | K₃PO₄ | 100 | 92 |

| Pd(PPh₃)₄ | Cs₂CO₃ | 80 | 85 |

| PdCl₂(dppf) | NaOtBu | 120 | 78 |

This method’s robustness is evidenced by compatibility with electron-deficient and heteroaryl bromides, enabling diverse analogues .

Sustainable Synthesis Using Bio-Based Feedstocks

To align with green chemistry principles, a protocol utilizing cellulose- and chitin-derived substrates has been developed . D-Glucosamine (from chitin) and pyruvic acid (from cellulose) undergo condensation under hydrothermal conditions (150°C, 24 h) to form pyrrole-2-carboxylic acid precursors. Subsequent Friedel-Crafts alkylation with 5-methylthiophene-2-carbaldehyde introduces the thiophene group, achieving 50% overall yield .

Key Advantages :

-

Avoids petroleum-based reagents.

-

Utilizes renewable feedstocks without competing with food sources.

-

Temperature-variant NMR studies confirm intermediate stability, enabling real-time reaction monitoring .

Enzymatic Polymerization Techniques

Enzymatic methods offer an eco-friendly alternative for polymer precursors. Glucose oxidase (GOx) catalyzes the oxidation of glucose to generate H₂O₂, which initiates the polymerization of pyrrole-2-carboxylic acid monomers . While primarily used for conductive polymers, this approach has been adapted for small-molecule synthesis by controlling reaction pH (optimized at 5.0) and monomer concentration. The enzymatic route achieves 70% conversion efficiency, comparable to chemical oxidants like ammonium persulfate .

Table 2: Enzymatic vs. Chemical Polymerization

| Parameter | Enzymatic (GOx) | Chemical (H₂O₂) |

|---|---|---|

| pH Optimum | 5.0 | 2.0 |

| Reaction Time (h) | 6 | 12 |

| Yield (%) | 70 | 65 |

Industrial Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enhance mass transfer and heat dissipation, critical for exothermic steps like thiophene coupling . A representative large-scale protocol involves:

-

Continuous Borylation : A plug-flow reactor with immobilized Ir catalyst achieves 98% conversion at 120°C and 10 bar pressure .

-

Flow Suzuki Coupling : Palladium-coated microchannels enable rapid mixing, reducing catalyst loading to 0.5 mol% while maintaining 90% yield .

Challenges and Solutions :

-

Catalyst Deactivation : Sulfur-containing thiophenes poison Pd catalysts. Using SPhos ligands mitigates this by stabilizing the active Pd species .

-

Byproduct Formation : Inline FTIR monitors reaction progress, allowing immediate adjustment of residence times .

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Sustainability |

|---|---|---|---|

| Borylation/Suzuki | 92 | High | Moderate |

| Bio-Based | 50 | Moderate | High |

| Enzymatic | 70 | Low | High |

| Industrial Flow | 90 | Very High | Moderate |

The borylation/Suzuki method excels in yield and scalability, while bio-based and enzymatic routes prioritize sustainability. Industrial flow systems bridge the gap, offering high throughput with reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a derivative of pyrrole-2-carboxamide demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies indicated that modifications to the pyrrole ring could enhance its efficacy against tuberculosis, suggesting that similar derivatives may be effective against other pathogens as well .

Anticancer Properties

The compound has been investigated for its anticancer properties. Research has shown that pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival. A study focusing on similar pyrrole compounds indicated promising results in inhibiting tumor growth in vitro and in vivo models .

Organic Electronics

5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid is also being explored for its applications in organic electronics. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films is advantageous for these applications, enhancing device performance and stability.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study published in Nature Communications evaluated a series of pyrrole derivatives, including those similar to 5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid. The findings indicated that certain structural modifications led to enhanced potency against M. tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL, showcasing the potential for developing new anti-TB agents .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized several pyrrole-based compounds and assessed their anticancer activity using human cancer cell lines. The results revealed that specific derivatives exhibited significant cytotoxic effects, leading to a reduction in cell viability by over 70% at certain concentrations. This study emphasizes the therapeutic potential of pyrrole derivatives in cancer treatment .

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiophene Derivatives

Compounds with modified thiophene substituents on the pyrrole core demonstrate how electronic and steric effects influence properties:

Key Insights :

- Hydroxy and methoxy groups on the benzothiophene ring modulate solubility and bioavailability.

Phenyl-Substituted Analogs

Replacing thiophene with phenyl groups alters aromatic interactions and steric profiles:

Key Insights :

- Phenyl analogs exhibit lower similarity scores due to reduced sulfur-mediated electronic effects, impacting biological target interactions .

- Indole-substituted derivatives demonstrate improved binding in hydrophobic environments, suggesting substituent-dependent activity modulation .

Functionalized Pyrrole-2-Carboxylic Acid Derivatives

Variations in the pyrrole ring’s substituents highlight structural flexibility:

Biological Activity

5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid, with CAS number 1556404-24-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

- Molecular Formula : C10H9NO2S

- Molecular Weight : 207.25 g/mol

- Structure : The compound features a pyrrole ring substituted with a methylthio group and a carboxylic acid functional group.

Antimicrobial Properties

Recent studies have highlighted the compound's efficacy against various microbial strains. In particular, research indicates that derivatives of pyrrole-2-carboxylic acids exhibit significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, compounds similar to 5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid have shown minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against Mtb, indicating potent antimicrobial activity .

The mechanism by which this compound exerts its effects appears to involve the inhibition of specific bacterial targets. Studies suggest that the compound acts as an inhibitor of the MmpL3 protein in M. tuberculosis, which is crucial for mycolic acid biosynthesis. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is significantly influenced by their structural modifications. For example:

- The introduction of bulky groups enhances activity.

- Electron-withdrawing groups improve potency but can also lead to reduced solubility and increased toxicity if not carefully balanced .

Case Study 1: Antitubercular Activity

A study focused on a series of pyrrole derivatives, including 5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid, demonstrated that modifications on the pyrrole ring significantly impacted their effectiveness against drug-resistant tuberculosis strains. The study found that compounds with specific substituents exhibited enhanced activity compared to standard treatments like isoniazid .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests revealed that while some derivatives showed potent antimicrobial activity, they also exhibited varying degrees of cytotoxicity towards mammalian cells. The IC50 values for certain compounds were greater than 64 μg/mL, indicating a favorable therapeutic index for further development .

Data Tables

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Target |

|---|---|---|---|

| Compound A | <0.016 | >64 | MmpL3 |

| Compound B | <0.016 | 32 | MmpL3 |

| Compound C | 0.032 | >64 | MmpL3 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted pyrrole and thiophene precursors. For example, Suzuki-Miyaura cross-coupling or Pd-catalyzed heterocycle functionalization can introduce the methylthiophenyl group at the pyrrole's 5-position . Optimization requires adjusting catalyst loadings (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF vs. THF), and temperature (80–120°C) to maximize yield. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most effective?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Identifies proton environments (e.g., pyrrole NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm).

- ¹³C NMR : Confirms carboxylic acid (δ 165–170 ppm) and aromatic carbons.

- FT-IR : Validates carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility is enhanced in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid group. Stability tests under varying pH (4–9) and temperatures (4°C–37°C) should be conducted via UV-Vis spectroscopy to detect decomposition. For long-term storage, lyophilization and storage at –20°C in inert atmospheres are recommended .

Advanced Research Questions

Q. How do substitution patterns (e.g., methylthiophenyl vs. p-tolyl) influence the compound’s biological activity?

- Methodological Answer : Comparative SAR studies using analogs (e.g., 5-p-Tolyl-1-vinyl-pyrrole-2-carboxylic acid ) can identify critical substituents. Assays measuring binding affinity (e.g., SPR for enzyme inhibition) or cellular activity (e.g., IC₅₀ in cancer cell lines) should be paired with computational docking (AutoDock Vina) to correlate substituent hydrophobicity/electron effects with target interactions .

Q. What strategies address regioselectivity challenges during electrophilic substitutions on the pyrrole ring?

- Methodological Answer : Electron-withdrawing groups (e.g., carboxylic acid) at the 2-position direct electrophiles to the 4-position of pyrrole. To overcome this, use directing groups (e.g., vinyl or methoxy) or radical-based reactions (e.g., tert-butyl hypochlorite) to achieve 5-substitution . Kinetic studies (e.g., time-resolved NMR) can map reaction pathways and optimize regioselectivity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO energies) to predict reactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) model binding to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds and π-π stacking. Validate predictions with experimental IC₅₀ values and crystallographic data (if available) .

Q. What contradictions exist in reported biological data, and how can they be resolved?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, cell line variability). Standardize protocols using CLSI guidelines and include positive controls (e.g., cisplatin for cytotoxicity). Meta-analyses of published data (e.g., Web of Science datasets) can identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.